molecular formula C12H25ClN2O2 B1383950 (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965314-71-9

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No. B1383950
M. Wt: 264.79 g/mol
InChI Key: QEHIMBZTDNRYOU-SBSPUUFOSA-N
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Description

Chemical Reactions Analysis

Tert-butyl esters can undergo various reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has been explored in the context of synthetic organic chemistry. It's a component in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs, useful in various synthetic pathways (Hammarström et al., 2005).
  • It has been used in the activation of carboxylic acids via dialkyl pyrocarbonates, leading to the synthesis of symmetric anhydrides and esters, including those of N-protected amino acids (Pozdnev, 2009).
  • The compound is instrumental in the synthesis of chiral auxiliaries and as a chiral building block in peptide synthesis, demonstrating its versatility in organic synthesis (Studer et al., 1995).

Applications in Molecular Pharmacology

  • It has been identified as a useful compound in the study of small-conductance Ca2+-activated K+ (SK) channels, providing insights into the molecular mechanisms of these channels (Hougaard et al., 2009).

Synthesis of Piperidine Derivatives

  • The compound is a key player in the synthesis of diverse piperidine derivatives, a class of compounds with broad applications ranging from pharmaceuticals to materials science (Moskalenko & Boev, 2014).

Future Directions

Tert-butyl esters find large applications in synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMBZTDNRYOU-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

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